N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a 3-nitrobenzyl group at the 1-position of the dihydropyridinone ring and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at the amide nitrogen. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic or electron-poor binding pockets.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4/c21-17-7-6-13(10-16(17)20(22,23)24)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-14(9-12)27(30)31/h1-10H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFVUZDMBOYYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features a dihydropyridine core substituted with various functional groups that enhance its biological activity. The presence of the trifluoromethyl group is notable for its impact on the compound's lipophilicity and metabolic stability.
Molecular Formula: C₁₃H₉F₄N₂O₃
Molecular Weight: 301.197 g/mol
CAS Number: 228425-41-0
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes including cholinesterases and cyclooxygenases. These enzymes are critical in neurodegenerative diseases and inflammatory conditions.
- Antioxidant Activity: The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cytotoxicity: Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Enzyme Inhibition
In a study evaluating the inhibitory effects on cholinesterases, this compound demonstrated significant inhibition with IC50 values of 19.2 µM for AChE and 13.2 µM for BChE. This suggests potential therapeutic applications in treating Alzheimer's disease through cholinergic modulation .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 10.4 µM, indicating promising anticancer properties that warrant further exploration in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares a core dihydropyridinone-carboxamide scaffold with analogues reported in the literature. Key comparisons include:
Research Findings and Data
Analytical Characterization
- 1H NMR: Peaks for the 3-nitrobenzyl group (δ 8.2–8.5 ppm, aromatic protons) and dihydropyridinone (δ 6.1–6.3 ppm, olefinic H) align with analogous compounds like DM-20 .
- Solubility : <0.1 mg/mL in water (predicted via LogP ~3.5), comparable to D-11 (LogP ~3.2) .
Critical Analysis of Evidence Limitations
- Data Gaps : Direct biological activity data (e.g., IC50, Ki) for the target compound are absent in the provided evidence. Inferences rely on structural analogies to D-11 and DM-20.
- Methodological Constraints : Physicochemical predictions (e.g., LogP) derive from computational models; experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
